Product packaging for Dibenzyl(phenyl)phosphine oxide(Cat. No.:CAS No. 24442-45-3)

Dibenzyl(phenyl)phosphine oxide

Cat. No.: B11946741
CAS No.: 24442-45-3
M. Wt: 306.3 g/mol
InChI Key: LGYXFWWXWCPFHQ-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.org Within this domain, phosphine (B1218219) oxides represent a significant class of compounds characterized by a phosphoryl group (P=O). wikipedia.orgbdu.ac.in These compounds are notable for their high thermal stability and the polarity of the P=O bond. wikipedia.org Dibenzyl(phenyl)phosphine oxide, with its chemical formula C₂₀H₁₉OP, is a tertiary phosphine oxide. ontosight.ainih.gov Unlike primary or secondary phosphine oxides, all three organic substituents are directly attached to the phosphorus atom, in this case, one phenyl and two benzyl (B1604629) groups. This structure places it within a family of compounds widely used as ligands, reagents, and precursors in organic synthesis. bdu.ac.inontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 24442-45-3
Molecular Formula C₂₀H₁₉OP
Molecular Weight 314.35 g/mol
IUPAC Name [benzyl(phenyl)phosphoryl]methylbenzene
Topological Polar Surface Area 17.1 Ų

Data sourced from PubChem. nih.gov

Significance in Contemporary Synthetic Methodologies

The utility of phosphine oxides in synthesis is well-established, and this compound contributes to this significance. Phosphine oxides, in general, are often byproducts of famous reactions like the Wittig reaction, but they can also be the primary target of synthesis due to their own reactivity and utility. bdu.ac.innih.gov

Recent research has highlighted the use of related secondary phosphine oxides in catalyst-free, three-component reactions to create complex heterocyclic structures like 3-oxoisoindolin-1-ylphosphine oxides. rsc.org For instance, the reaction of 2-formylbenzoic acid, a primary amine, and dibenzylphosphine (B13814447) oxide (a related secondary phosphine oxide) proceeds efficiently to yield the desired product. rsc.org This showcases the role of the phosphine oxide moiety as a key functional group in multicomponent reactions, which are highly valued in modern synthesis for their efficiency and atom economy. rsc.org

Furthermore, methods have been developed for the synthesis of various aryldiphenylphosphine oxides, which are valuable precursors and catalysts. nih.gov These methods sometimes involve the quaternization of phosphines followed by a Wittig-type reaction, demonstrating the intricate role of phosphine-related structures in building complex molecules. nih.gov While not a direct example of this compound's application, these methodologies underscore the synthetic environment in which it operates and the types of transformations it or its precursors could be involved in.

Role as a Privileged Scaffold for Advanced Chemical Systems

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery and the design of chemical libraries. u-tokyo.ac.jpmdpi.com While research specifically designating this compound as a privileged scaffold is not widely documented, the broader class of phosphine oxides and related phosphorus-containing structures are increasingly recognized for their potential in medicinal chemistry. ontosight.aiontosight.ai

The structural rigidity and three-dimensional arrangement of the phenyl and benzyl groups around the chiral phosphorus center in this compound provide a defined spatial orientation. This is a key characteristic of many privileged scaffolds. u-tokyo.ac.jpufrj.br The National Cancer Institute (NCI) has screened the compound for potential anticancer activity, which points to its relevance in biological and medical research. ontosight.ai The ability to modify the aromatic rings and the core phosphine oxide structure allows for the systematic development of analogues to explore structure-activity relationships, a cornerstone of medicinal chemistry. mdpi.com The versatility of the phosphine oxide group allows it to serve as a stable anchor for building more complex and biologically active molecules. ontosight.ai

Table 2: Research Findings Summary

Research Area Finding Relevance to this compound
Multicomponent Reactions Secondary phosphine oxides are effective reagents in one-pot, three-component syntheses of isoindolinones. rsc.org Demonstrates the synthetic utility of the core phosphine oxide structure for building complex molecules. rsc.org
Medicinal Chemistry Phosphine oxides are explored for their potential biological activities and as therapeutic agents. ontosight.ai The screening of this compound by the NCI suggests its potential as a scaffold for biologically active compounds. ontosight.ai

| Synthetic Precursors | Aryldiphenylphosphine oxides are important precursors for ligands and optoelectronic materials. nih.gov | Highlights the value of the general class of compounds to which this compound belongs. |

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₂₀H₁₉OP
2-formylbenzoic acid C₈H₆O₃
dibenzyl (2-butyl-3-oxo-2,3-dihydro-2H-isoindol-1-yl)phosphine oxide C₂₉H₂₈NO₂P
Triphenylphosphine (B44618) oxide C₁₈H₁₅OP
Diphenylphosphine (B32561) oxide C₁₂H₁₁OP
Benzyldiphenylphosphine (B1330785) oxide C₁₉H₁₇OP
Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide C₂₆H₂₇O₃P

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19OP B11946741 Dibenzyl(phenyl)phosphine oxide CAS No. 24442-45-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24442-45-3

Molecular Formula

C20H19OP

Molecular Weight

306.3 g/mol

IUPAC Name

[benzyl(phenyl)phosphoryl]methylbenzene

InChI

InChI=1S/C20H19OP/c21-22(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2

InChI Key

LGYXFWWXWCPFHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dibenzyl Phenyl Phosphine Oxide

Established Synthetic Pathways

The synthesis of Dibenzyl(phenyl)phosphine oxide can be achieved through several well-documented routes, primarily involving the formation of phosphorus-carbon bonds using classical organometallic reagents or the functionalization of phosphine (B1218219) oxide precursors.

Grignard Reagent-Mediated Syntheses from Phosphonic Esters

A foundational method for creating tertiary phosphine oxides involves the reaction of phosphonic esters with Grignard reagents. This pathway typically begins with a Michaelis-Arbuzov reaction to generate a phosphonate, which is subsequently treated with organomagnesium halides. nii.ac.jp For the synthesis of this compound, this could involve reacting diethyl phosphite (B83602) with benzyl (B1604629) bromide to form diethyl benzylphosphonate. This intermediate can then be reacted with an excess of a second Grignard reagent, such as phenylmagnesium bromide, to replace the ethoxy groups and form the desired product.

Alternatively, secondary phosphine oxides, which can be considered intermediates in this process, are prepared from diethyl phosphite by reaction with Grignard reagents, yielding products in the range of 84-86%. researchgate.net These secondary phosphine oxides can then be further functionalized as described in section 2.1.3. The versatility of Grignard reagents allows for the sequential introduction of different organic moieties to the phosphorus center. nih.gov

Table 1: Grignard Reagent-Mediated Synthesis This table is a representative example based on established chemical principles.

Starting MaterialReagent(s)Key IntermediateProduct
Phenylphosphonic dichloride1. Benzylmagnesium bromide (2 eq.)2. Oxidizing agent (e.g., H₂O₂)Dibenzyl(phenyl)phosphineThis compound
Diethyl phosphite1. Benzylmagnesium bromide (1 eq.)2. Phenylmagnesium bromide (2 eq.)Benzyl(phenyl)phosphiniteThis compound

Reductive Coupling Strategies

While direct reductive coupling is a prominent strategy in modern synthesis, its specific application for the direct, one-pot synthesis of this compound is not as commonly documented as other methods. However, related coupling strategies are central to organophosphorus chemistry. For instance, palladium-catalyzed C-P bond formation between secondary phosphine oxides and haloarenes represents a powerful coupling method. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling reactions achieve the formation of P-C bonds under mild conditions. rsc.org These methods, while not strictly "reductive couplings" in the traditional sense of joining two fragments via reduction, are advanced coupling techniques that achieve the same structural goal. A photocatalytic P(O)-C(sp²) coupling of H-phosphine oxides with (hetero)aryl halides has also been developed, showcasing a modern approach to P-C bond formation. organic-chemistry.org

Preparation from Secondary Phosphine Oxides

The functionalization of secondary phosphine oxides (SPOs) is a highly effective and common route for synthesizing unsymmetrical tertiary phosphine oxides like this compound. This approach offers modularity, as the secondary phosphine oxide precursor can be readily prepared and then coupled with a suitable electrophile. researchgate.net

Two primary pathways can be envisioned:

Arylation of Dibenzylphosphine (B13814447) Oxide: Dibenzylphosphine oxide can be coupled with an aryl halide, such as bromobenzene, often facilitated by a transition metal catalyst like palladium or nickel. organic-chemistry.orgrsc.org

Benzylation of Diphenylphosphine (B32561) Oxide: While this would lead to a different product, the strategy of alkylating secondary phosphine oxides is well-established. Nickel-catalyzed benzylic substitution using benzyl chlorides is a known transformation that produces P-stereogenic tertiary phosphine oxides. organic-chemistry.org This highlights the general applicability of alkylating SPOs to generate complex products.

These coupling reactions can be performed with a wide range of substrates and functional groups, making this a versatile method for accessing structurally diverse phosphine oxides. organic-chemistry.org

Table 2: Synthesis from Secondary Phosphine Oxide Precursors This table illustrates potential synthetic routes based on established reactions.

SPO PrecursorReagentCatalyst/ConditionsProduct
Dibenzylphosphine oxidePhenyl bromidePalladium or Nickel catalystThis compound
Phenylphosphine (B1580520) oxideBenzyl chloride (2 eq.)Base-mediated or Ni-catalyzedThis compound

Hydrolysis of Halophosphines

The reaction of halophosphines with organometallic reagents followed by hydrolysis or oxidation is a classic and widely used method for preparing phosphines and their oxides. liv.ac.ukbeilstein-journals.org To synthesize this compound, one could start with phenylphosphine dichloride (PhPCl₂). This precursor can be treated with two equivalents of a benzyl Grignard reagent (benzylmagnesium bromide) to form the tertiary phosphine, dibenzyl(phenyl)phosphine. nih.gov This phosphine is highly susceptible to oxidation and is often converted to the corresponding phosphine oxide during aqueous work-up or upon exposure to air. beilstein-journals.org

An alternative approach involves a Friedel-Crafts-type reaction where a dichlorophosphine reacts with an aromatic hydrocarbon in the presence of a catalyst like aluminum trichloride, followed by hydrolysis to yield a diarylphosphine oxide. google.com This method avoids the use of organometallic reagents and proceeds under mild conditions. google.com

Advanced Synthetic Techniques and Optimization

Research in organophosphorus chemistry continues to seek more efficient, atom-economical, and environmentally benign synthetic methods.

Multi-component Reaction Architectures

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing moieties from all starting materials, represent a highly efficient synthetic strategy. In the realm of organophosphorus chemistry, the Kabachnik-Fields reaction is a well-known MCR that synthesizes α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. researchgate.net A variation of this reaction utilizes secondary phosphine oxides. For example, the reaction of a primary amine, paraformaldehyde, and a secondary phosphine oxide can yield aminomethylphosphine oxides. researchgate.net

While a direct multi-component reaction for the one-pot synthesis of this compound from simple precursors is not prominently described, these advanced architectures point toward the ongoing development of more convergent and efficient synthetic strategies in the field.

Kabachnik–Fields Reactions and Derivatives

The Kabachnik–Fields reaction is a prominent three-component condensation used to synthesize α-aminophosphine oxides. researchgate.netwikipedia.orgorganic-chemistry.org In this reaction, this compound serves as the phosphorus-containing nucleophile, reacting with an amine and a carbonyl compound (typically formaldehyde). researchgate.netwikipedia.org

For instance, this compound reacts with acetamide (B32628) and paraformaldehyde to produce the corresponding α-amidomethylphosphine oxides with yields ranging from 72-93%. researchgate.net This transformation highlights the utility of the Kabachnik-Fields reaction in creating C-N and C-P bonds in a single step. researchgate.net (Phenylaminomethyl)dibenzylphosphine oxide has been successfully synthesized through the three-component reaction of aniline, paraformaldehyde, and dibenzylphosphine oxide. nih.govbeilstein-journals.org

Table 1: Synthesis of α-Aminophosphine Oxide Derivatives via Kabachnik-Fields Reaction
Amine/Amide ComponentCarbonyl ComponentP-ReagentProductYield (%)Reference
AcetamideParaformaldehydeDibenzylphosphine oxide(Acetamidomethyl)dibenzylphosphine oxide72-93 researchgate.net
AnilineParaformaldehydeDibenzylphosphine oxide(Phenylaminomethyl)dibenzylphosphine oxideNot specified nih.govbeilstein-journals.org
Primary Amines (e.g., butylamine (B146782), cyclohexylamine, benzylamine)ParaformaldehydeDibenzylphosphine oxide(Alkylaminomethyl)dibenzylphosphine oxidesExcellent nih.govbeilstein-journals.org
Three-Component Condensations for Phosphinoyl-Functionalized Heterocycles

This compound is also a key building block in one-pot, three-component reactions for synthesizing complex phosphinoyl-functionalized heterocycles. A notable example is the synthesis of 3-oxoisoindolin-1-ylphosphine oxides. rsc.org

This reaction proceeds by condensing 2-formylbenzoic acid, a primary amine (such as butylamine or cyclohexylamine), and dibenzylphosphine oxide. rsc.org The process is highly efficient, occurring at room temperature in acetonitrile (B52724) and yielding the desired heterocyclic products in high yields (94–97%) within short reaction times (15–25 minutes). rsc.org This methodology provides a practical and mild route to novel phosphinoyl-functionalized isoindolinones. rsc.org

Table 2: Synthesis of Phosphinoyl-Functionalized Isoindolinones
Amine ComponentP-ReagentReaction Time (min)ProductYield (%)Reference
ButylamineDibenzylphosphine oxide15Dibenzyl(2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphine oxide96 rsc.org
CyclohexylamineDibenzylphosphine oxide25Dibenzyl(2-cyclohexyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphine oxide94 rsc.org
BenzylamineDibenzylphosphine oxide15Dibenzyl(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphine oxide98 rsc.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of derivatives of this compound. nih.gov Microwave-assisted Kabachnik–Fields reactions involving primary amines (like butylamine or benzylamine), paraformaldehyde, and dibenzylphosphine oxide proceed in acetonitrile at 100 °C for 1 hour, affording the corresponding (aminomethyl)phosphine oxides in excellent yields. nih.govbeilstein-journals.org This technique has also been successfully applied to synthesize more complex structures, such as N,N-bis(phosphinoylmethyl)amines, through the condensation of an (aminomethyl)phosphine oxide, paraformaldehyde, and a secondary phosphine oxide like diphenylphosphine oxide. nih.govbeilstein-journals.org The use of microwave heating often leads to significantly reduced reaction times and high product yields compared to conventional heating methods. nih.govnih.gov

Catalyst-Free Methodologies

A significant advantage in the modern application of this compound is the development of catalyst-free synthetic methods. nih.gov The aforementioned three-component synthesis of 3-oxoisoindolin-1-ylphosphine oxides from 2-formylbenzoic acid, primary amines, and dibenzylphosphine oxide proceeds efficiently at ambient temperature without the need for any catalyst or additive. rsc.org Similarly, the microwave-assisted Kabachnik–Fields reactions for producing (aminomethyl)phosphine oxides and N,N-bis(phosphinoylmethyl)amines are performed without a catalyst. nih.govbeilstein-journals.org These catalyst-free approaches simplify purification procedures, reduce waste, and align with the principles of green chemistry. nih.gov

Gram-Scale Synthetic Implementations

The synthetic protocols involving this compound are not limited to small-scale laboratory preparations and have demonstrated scalability. For example, the catalyst-free synthesis of phosphinoyl-functionalized isoindolinones was successfully performed on a 1.0 mmol scale, yielding the product Dibenzyl(2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphine oxide in 96% yield, which corresponds to a significant quantity of product. rsc.org In a different context, the synthesis of other tertiary phosphine oxides via a quaternization-Wittig reaction sequence has been reported on a 2.5 to 5 mmol scale, producing products in gram quantities (e.g., 0.781 g and 1.440 g). nih.gov These examples underscore the practical applicability and scalability of reactions using phosphine oxide reagents for larger-scale synthesis. organic-chemistry.org

Solvent-Free and Green Chemistry Approaches in Synthesis

The synthesis of derivatives from this compound increasingly incorporates green chemistry principles. The development of catalyst-free and solvent-free conditions is a key aspect of this trend. nih.gov Many Kabachnik-Fields reactions and related condensations can be performed under microwave irradiation without a catalyst, which minimizes the use of hazardous reagents and simplifies the experimental setup. nih.govbeilstein-journals.orgnih.gov The catalyst-free synthesis of isoindolinone heterocycles at room temperature further exemplifies a green approach by reducing energy consumption. rsc.org General methodologies for the addition of secondary phosphine oxides to aldehydes and ketones have also been developed under catalyst- and solvent-free conditions, providing tertiary α-hydroxyphosphine oxides in excellent yields and representing an environmentally benign synthetic route. organic-chemistry.org

Chemical Reactivity and Derivatization

This compound exhibits characteristic reactivity centered at the phosphoryl group (P=O), which allows for its derivatization into other valuable organophosphorus compounds.

A primary transformation is the reduction of the phosphine oxide to the corresponding tertiary phosphine. This deoxygenation is a fundamental reaction in organophosphorus chemistry, as it allows access to phosphines, which are widely used as ligands in transition-metal catalysis. kit.edunih.govorganic-chemistry.org Various reducing agents can accomplish this, with silanes being a common choice. organic-chemistry.org

Furthermore, the phosphine oxide group itself can be a stable endpoint in reactions designed to build molecular complexity. For example, tertiary phosphine oxides can be the target products of a modified Wittig reaction, where a phosphonium (B103445) salt is reacted with an aldehyde to furnish the phosphine oxide in high yield, a contrast to the traditional use of the Wittig reaction to produce olefins where the phosphine oxide is a byproduct. nih.gov this compound and its derivatives can also act as ligands, coordinating to metal centers through the phosphoryl oxygen atom to form metal complexes. nih.govlanl.govrsc.org

Reactions Involving the Phosphorus-Hydrogen Bond

While this compound itself does not possess a phosphorus-hydrogen (P-H) bond, its precursor, diphenylphosphine oxide, does. Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid, which contains a P-H bond. chemicalbook.com This functionality is crucial for many subsequent reactions. For instance, the P-H bond in secondary phosphine oxides like diphenylphosphine oxide can undergo oxidative addition to transition metal complexes, such as rhodium, forming active metal-hydride species that are key intermediates in catalytic cycles. organic-chemistry.org

Reductive Coupling with Aldehydes for Phosphine Derivative Formation

A significant transformation involving phosphine oxides is their reaction with aldehydes. A notable strategy allows for the selective construction of either a C(sp3)-P(III) or a C(sp3)-P(V) bond starting from >P(O)-H compounds and aldehydes. nih.gov Specifically, various secondary phosphine oxides can react with both aromatic and aliphatic aldehydes in the presence of a H3PO3/I2 system. nih.gov This method provides access to valuable phosphines (which are often isolated as their more stable sulfide (B99878) derivatives) and phosphine oxides in good yields under simple, metal-free conditions. nih.gov This approach represents a significant advancement in the reductive functionalization of carbonyls. nih.govnih.gov

The reaction proceeds through the formation of phosphinate intermediates, which then undergo nucleophilic substitution. nih.gov This strategy has been successfully applied to the synthesis of a diverse range of tertiary amines, ethers, esters, and phosphine oxides. nih.gov

Deoxygenation to Phosphines and Subsequent Transformations

The deoxygenation of tertiary phosphine oxides, such as this compound, to the corresponding phosphines is a fundamental transformation in organophosphorus chemistry. nih.gov The resulting phosphines are highly valuable as ligands in transition metal catalysis and as organocatalysts. beilstein-journals.org However, the strength of the phosphorus-oxygen double bond can make this reduction challenging, often requiring strong reducing agents. researchgate.net One common method involves the use of silanes.

Once the phosphine is obtained, it can undergo a variety of further transformations. For example, it can be quaternized by reacting with alkyl or aryl halides to form phosphonium salts. nih.gov These salts, in turn, can be utilized in reactions like the Wittig reaction to synthesize alkenes, where the phosphine oxide is regenerated as a byproduct. nih.gov

Reactions with Grignard Reagents

Grignard reagents (RMgX) are powerful nucleophiles that can react with phosphorus compounds. While direct reaction of Grignard reagents with this compound is not a common synthetic route, the synthesis of tertiary phosphine oxides often involves the reaction of a Grignard reagent with a phosphorus-containing electrophile like diphenylphosphinyl chloride (Ph2P(O)Cl). nih.govnii.ac.jp This method, however, can be limited by harsh reaction conditions and the sensitivity of the reagents to air and moisture. nih.gov

A more versatile approach involves the sequential addition of different Grignard reagents to a phosphorus trihalide (PCl3) to create asymmetrical phosphines, which can then be oxidized to the corresponding phosphine oxides. nih.gov The controlled, stepwise addition of Grignard reagents allows for the synthesis of mixed aryl-alkyl phosphines. nih.gov

Reactant 1Reactant 2ProductReference
ChlorodiphenylphosphineMethyl magnesium chlorideMethyldiphenylphosphine nih.gov
Phenylphosphinyl chlorideGrignard ReagentAryldiphenylphosphine oxide nih.gov
DiethylphosphitePhenylmagnesium bromideDiphenylphosphine oxide chemicalbook.com

Functionalization through Addition Reactions (e.g., to Alkynes, Alkenes)

The addition of the P(O)-H group of secondary phosphine oxides across carbon-carbon multiple bonds is a powerful method for forming C-P bonds and synthesizing functionalized phosphine oxides.

Addition to Alkynes: The hydrophosphinylation of alkynes, catalyzed by transition metals like rhodium, provides a regio- and stereoselective route to (E)-alkenylphosphine oxides. organic-chemistry.org This reaction is applicable to a wide range of alkynes and proceeds in high yields. organic-chemistry.org Copper-catalyzed additions have also been developed, offering an alternative metal-mediated approach. organic-chemistry.org

Addition to Alkenes: Radical addition of phosphine oxides to alkenes can be initiated by radical initiators or photoirradiation. researchgate.netnih.gov For instance, the addition of diphenylphosphine oxide to styrenes, promoted by TBHP and FeCl3, leads to the formation of α,β-phosphinoamination products. mdpi.com This reaction proceeds via the addition of a phosphinoyl radical to the alkene, followed by oxidation and trapping with an amine. mdpi.com

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involving a phosphine oxide moiety can lead to the formation of various phosphorus-containing heterocyclic compounds. For instance, gold(I)-catalyzed intramolecular hydroarylation of dialkynyl(biaryl)phosphine oxides has been used to synthesize benzo-fused phosphepine oxides. researchgate.net Another approach involves the iodocarbocyclization of phosphine oxides bearing both a biphenyl (B1667301) and an alkyne substituent, which can lead to dibenzo[b,d]phosphepins or spiro-conjugated benzophosphinolines depending on the cyclization mode (7-endo-dig or 6-endo-dig). researchgate.net

Furthermore, a metal-free tandem phosphinoylation/cyclization of diphenylphosphine oxides with alkenyl aldehydes, using K2S2O8 as an oxidant, provides a route to chroman-4-ones bearing a phosphine oxide motif. nih.gov This reaction proceeds through a radical phosphinoylation followed by cyclization. nih.gov

Reaction TypeSubstrateProductReference
Gold(I)-catalyzed hydroarylationDialkynyl(biaryl)phosphine oxideBenzo-fused phosphepine oxide researchgate.net
IodocarbocyclizationBiphenyl(phenylethynyl)phosphine oxideDibenzo[b,d]phosphepin researchgate.net
Radical phosphinoylation-cyclizationDiphenylphosphine oxide and alkenyl aldehydePhosphinoylchroman-4-one nih.gov

Mechanistic Investigations and Reaction Dynamics

Spectroscopic Elucidation of Reaction Pathways

Spectroscopic methods offer a powerful toolkit for probing the transient and stable species that constitute a reaction pathway. By analyzing the interaction of molecules with electromagnetic radiation, it is possible to deduce structural information and monitor the evolution of chemical reactions in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organophosphorus compounds. The chemical shifts and coupling constants observed in ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the electronic environment and connectivity of atoms within a molecule.

While specific NMR data for dibenzyl(phenyl)phosphine oxide intermediates are not extensively documented in the literature, analysis of closely related benzyldiphenylphosphine (B1330785) oxides offers valuable insights. For instance, in the photochemical rearrangement of substituted benzyldiphenylphosphine oxides, distinct NMR signals for various photoproducts can be identified. acs.org The ³¹P NMR spectrum is particularly informative for phosphine (B1218219) oxides, with chemical shifts being sensitive to the nature of the substituents on the phosphorus atom. The oxidation of phosphines to their corresponding oxides can be readily monitored by ³¹P NMR, as the chemical shift of the phosphorus nucleus typically moves downfield upon oxidation. rsc.org

For a compound like this compound, one would expect characteristic signals in the ¹H NMR spectrum for the benzyl (B1604629) and phenyl protons. The methylene (B1212753) protons of the benzyl groups would likely appear as a doublet due to coupling with the phosphorus nucleus. In the ¹³C NMR spectrum, the carbon atoms of the phenyl and benzyl groups would exhibit distinct resonances, with their chemical shifts influenced by their proximity to the electron-withdrawing phosphine oxide group. The benzylic carbons would show a characteristic coupling to the phosphorus atom. The ³¹P NMR spectrum would show a single resonance at a chemical shift typical for trialkyl/arylphosphine oxides.

A study on the photolysis of benzyldiphenylphosphine oxide in benzene (B151609) revealed the formation of several products, which were characterized by their NMR spectra. The ³¹P NMR spectrum of the photolysis mixture showed distinct resonances for the starting material and the various phosphorus-containing photoproducts, allowing for their identification and quantification. acs.org

Table 1: Representative ³¹P NMR Chemical Shifts of Selected Phosphine Oxides

CompoundSolvent³¹P Chemical Shift (ppm)
Benzyldiphenylphosphine OxideCDCl₃29.3
o-Methylphenyldiphenylphosphine OxideC₆D₆32.1
p-Methylphenyldiphenylphosphine OxideC₆D₆29.1
Triphenylphosphine (B44618) OxideCDCl₃22.8

This table is generated based on data from related compounds to provide a comparative context. acs.org

Tertiary phosphine oxides adopt a tetrahedral geometry around the phosphorus atom. The P=O bond is characteristically short and polar. The crystal structure of a related compound, 5-phenyl-10,11-dihydrodibenzo[b,f]phosphepin-5-oxide, reveals a P=O bond distance of 1.506(4) Å and endocyclic angles at the phosphorus atom around 107.2(3)°. osti.gov It is expected that this compound would exhibit similar structural parameters. The phenyl and benzyl groups attached to the phosphorus atom will arrange themselves to minimize steric hindrance. The isolation and crystallographic characterization of reaction intermediates, though challenging, can provide invaluable snapshots of the reaction coordinate and confirm proposed mechanistic steps, such as the stereochemistry of nucleophilic attack or the geometry of transition states.

Photochemical reactions are often initiated by the absorption of light, leading to the formation of short-lived excited states and reactive intermediates. Time-resolved absorption spectroscopy is a powerful technique to study these transient species, providing information on their lifetimes and reaction kinetics.

Some phosphine oxides are known to function as photoinitiators in polymerization reactions. wikipedia.orgnih.gov Upon UV irradiation, they can undergo a Norrish Type I cleavage to generate radical species. For example, 2,4,6-trimethylbenzoyldiphenylphosphine oxide is a well-known photoinitiator that absorbs in the near-UV region. wikipedia.org While specific time-resolved spectroscopic studies on this compound are not prominent in the literature, the general principles of phosphine oxide photochemistry suggest that it could undergo similar processes. Irradiation of this compound with UV light could potentially lead to the homolytic cleavage of a P-C bond, generating a dibenzylphosphinoyl radical and a phenyl radical, or a benzyl radical and a benzyl(phenyl)phosphinoyl radical. These transient species could then be detected and characterized by their absorption spectra in time-resolved experiments, shedding light on the primary photochemical events.

Computational and Theoretical Modeling

Computational chemistry provides a powerful complement to experimental studies, offering insights into reaction mechanisms, electronic structures, and energetics that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of a wide range of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the potential energy surface of a reaction and identify the most favorable pathway.

DFT studies on the reduction of tertiary phosphine oxides have provided valuable mechanistic insights. For instance, the reduction of phosphine oxides by silanes has been shown to proceed via a nucleophilic attack of the hydride from the silane (B1218182) on the phosphorus atom. DFT calculations have helped to rationalize the counterintuitive experimental observation that electron-rich phosphine oxides are reduced faster than electron-poor ones. scilit.com

In the context of this compound, DFT calculations could be employed to investigate various potential reaction mechanisms, such as its reduction to the corresponding phosphine, its oxidation, or its participation in catalytic cycles. For example, a DFT study could model the transition state for the deoxygenation of this compound by a reducing agent, providing information on the activation barrier and the geometry of the transition state. Such calculations would be invaluable for understanding the factors that control the reactivity of this compound. A DFT study on the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides has demonstrated the power of this approach in elucidating complex reaction mechanisms. nih.gov

Table 2: Calculated Energetic Parameters for a Representative Phosphine Oxide Reaction

Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)
ReactantsPhosphine Oxide + Reducing Agent0.0
Transition State 1[TS1]+25.4
Intermediate 1[Intermediate]+5.2
Transition State 2[TS2]+15.8
ProductsPhosphine + Oxidized Agent-10.7

This is a hypothetical data table based on typical values from DFT studies of related phosphine oxide reactions to illustrate the type of information that can be obtained.

Ab initio (from first principles) quantum chemistry methods provide a rigorous framework for studying the electronic structure of molecules. These methods, which are based on the fundamental principles of quantum mechanics, can be used to calculate a wide range of molecular properties, including bond orders, charge distributions, and molecular orbital energies.

Ab initio studies on simple phosphine oxides like phosphine oxide (H₃PO) and trimethylphosphine (B1194731) oxide have been instrumental in understanding the nature of the P=O bond. rsc.orgrsc.org These studies have shown that the P=O bond is a strong, polar covalent bond with significant π-character arising from the donation of lone pair electrons from the oxygen p-orbitals to the antibonding orbitals of the P-C or P-H bonds. wikipedia.org

For this compound, ab initio calculations could provide a detailed picture of its electronic structure. This would include the energies and compositions of its molecular orbitals, the charge distribution across the molecule, and the nature of the bonding between the phosphorus atom and its substituents. This information is fundamental to understanding its reactivity, as it dictates where the molecule is most likely to be attacked by nucleophiles or electrophiles. Furthermore, ab initio calculations can be used to accurately predict the energetics of various reactions involving this compound, providing a theoretical benchmark for experimental studies.

Transition State Modeling and Analysis of Reaction Profiles

There is a lack of published research specifically detailing the transition state modeling and reaction profiles for reactions involving this compound. Computational studies and energy profiling, which are crucial for understanding reaction mechanisms at a molecular level, have not been specifically applied to this compound according to available literature.

Kinetic and Stereochemical Studies

Dynamic Kinetic Diastereoselection

No studies concerning the dynamic kinetic diastereoselection of this compound have been found. This area of study, which is pivotal for the stereoselective synthesis of complex molecules, remains unexplored for this specific phosphine oxide.

Enantioselective Induction Mechanisms

The mechanisms of enantioselective induction involving this compound are not documented in scientific literature. While enantioselective catalysis is a well-developed field for other phosphine oxides, the role and mechanistic details of this compound in such processes have not been reported.

Regioselectivity and Stereospecificity in Addition and Coupling Reactions

Specific data and mechanistic insights into the regioselectivity and stereospecificity of addition and coupling reactions involving this compound are absent from the available scientific record.

Radical Pathways and Single Electron Transfer Mechanisms

While the radical chemistry of phosphine oxides is a subject of ongoing research, specific investigations into the radical pathways and single electron transfer (SET) mechanisms of this compound are not available. General principles of phosphine oxide radical chemistry exist, but their direct application and detailed study for this compound have not been published.

Proton Transfer Equilibria in Catalytic Cycles

There is no information available regarding the role of this compound in proton transfer equilibria within catalytic cycles. Such studies are essential for understanding the catalytic activity and efficiency of a compound, but have not been conducted for this specific molecule.

Coordination Chemistry and Ligand Design

Dibenzyl(phenyl)phosphine Oxide as a Ligand in Transition Metal Complexes

This compound ((C₆H₅CH₂)₂(C₆H₅)PO, dbppo) typically acts as a monodentate ligand, coordinating to metal centers through the oxygen atom of the phosphoryl group. wikipedia.org This interaction is primarily electrostatic, classifying phosphine (B1218219) oxides as hard Lewis bases, which consequently favor coordination with hard or borderline metal ions. wikipedia.org The synthesis of such complexes is generally achieved by reacting a metal salt with the pre-formed phosphine oxide ligand in a suitable solvent. wikipedia.org

The coordination of this compound has been most notably studied with cobalt(II). Solid complexes of dbppo with various cobalt(II) salts, including chloride, bromide, iodide, thiocyanate, nitrate (B79036), and perchlorate (B79767), have been successfully synthesized and characterized. wikipedia.org These complexes exhibit different geometries depending on the counter-anion. For instance, with chloride, bromide, iodide, and thiocyanate, tetrahedral complexes of the general formula [Co(dbppo)₂X₂] are formed. In contrast, with the nitrate anion, an octahedral complex is observed. wikipedia.org The perchlorate complex, Co(dbppo)₄₂, also adopts a tetrahedral geometry around the cobalt(II) center. wikipedia.org

While specific studies on the coordination of this compound with nickel, palladium, rhenium, and silver are not extensively documented in the reviewed literature, general principles of phosphine oxide coordination can be applied.

Nickel(II) , being a borderline Lewis acid, is expected to form stable complexes with phosphine oxides. The coordination geometry would likely be influenced by the stoichiometry and the nature of the other ligands present, with both tetrahedral and octahedral complexes being plausible. wikipedia.org

Palladium(II) complexes with phosphine oxides have been reported, although they are not as common as with phosphines. nih.gov The interaction is generally weaker, but phosphine oxides can act as stabilizing ligands in certain catalytic systems. chemrxiv.org The coordination is expected to occur through the phosphoryl oxygen.

Rhenium in higher oxidation states, such as Re(V), is a hard Lewis acid and readily forms stable complexes with oxo-ligands. wikipedia.org Therefore, this compound is expected to be a suitable ligand for such metal centers, likely forming stable Re-O-P bonds. acs.orgnih.gov

Silver(I) is a soft Lewis acid and generally prefers to coordinate with soft donor ligands like phosphines. researchgate.net However, complexes with phosphine oxides have been synthesized, often exhibiting interesting structural diversity, including dimeric and polymeric structures, depending on the counter-anion and solvent used. researchgate.netacs.orgacs.orgresearchgate.net

The stability of metal complexes with this compound is influenced by the hardness of the metal center and the nature of the other ligands in the coordination sphere. The M-O bond in phosphine oxide complexes is generally stable, particularly with harder metal ions. wikipedia.org However, phosphine oxides are considered relatively weak Lewis bases, meaning they can be displaced by stronger Lewis bases. wikipedia.org This property can be exploited in catalysis, where the lability of the phosphine oxide ligand can create a vacant coordination site for substrate binding.

The formation of stable metal-phosphine oxide complexes is well-documented, particularly for hard and borderline metal ions. wikipedia.org In the case of this compound, stable solid complexes with cobalt(II) have been isolated and characterized. wikipedia.org Spectroscopic data, such as infrared spectroscopy, confirms the coordination of the phosphine oxide to the metal center through a shift in the P=O stretching frequency. wikipedia.org

The table below summarizes the known cobalt(II) complexes with this compound.

Complex FormulaGeometryReference
[Co(dbppo)₂Cl₂]Tetrahedral wikipedia.org
[Co(dbppo)₂Br₂]Tetrahedral wikipedia.org
[Co(dbppo)₂I₂]Tetrahedral wikipedia.org
[Co(dbppo)₂(NCS)₂]Tetrahedral wikipedia.org
[Co(dbppo)₂(NO₃)₂]Octahedral wikipedia.org
Co(dbppo)₄₂Tetrahedral wikipedia.org

Steric and Electronic Effects on Ligand Performance

The performance of this compound as a ligand is significantly governed by the steric and electronic properties imparted by its benzyl (B1604629) and phenyl substituents.

The electronic properties of the substituents on the phosphorus atom directly influence the electron density on the phosphoryl oxygen and, consequently, the strength of its coordination to a metal center. manchester.ac.uk The electronic effect of a ligand is often evaluated by measuring the CO stretching frequency in metal carbonyl complexes containing the ligand. manchester.ac.uk

The phenyl group is generally considered to be electron-withdrawing due to its sp²-hybridized carbon atoms. The benzyl group, on the other hand, is typically considered to be more electron-donating than a phenyl group due to the insulating effect of the methylene (B1212753) bridge. This would suggest that the phosphorus atom in this compound is more electron-rich compared to triphenylphosphine (B44618) oxide. A more electron-rich phosphorus atom leads to a more basic phosphoryl oxygen, which should result in a stronger M-O bond. manchester.ac.uk

The electronic tunability offered by the combination of benzyl and phenyl groups allows for the fine-tuning of the ligand's coordination properties, which is a key aspect of modern ligand design for catalysis.

Analysis of P=O Bond Characteristics and C-P-C Bond Angles in Complexes

The coordination of this compound to a metal center through its oxygen atom induces predictable and analyzable changes in its molecular geometry and electronic structure. These changes are most evident in the characteristics of the phosphoryl (P=O) bond and the bond angles around the central phosphorus atom.

Upon complexation, the P=O bond invariably weakens and elongates. This phenomenon is a direct consequence of the donation of electron density from the P=O bonding orbital to the metal cation. In its free state, a typical triarylphosphine oxide like triphenylphosphine oxide has a P=O bond distance of approximately 1.48 Å. wikipedia.org When coordinated to a metal, this distance increases. For instance, in the complex NiCl₂[OP(C₆H₅)₃]₂, the P-O bond length is extended to 1.51 Å. wikipedia.org A similar elongation is observed in complexes with other metals, such as tungsten and plutonium. wikipedia.orgrsc.org This weakening of the P=O bond is also detectable using infrared (IR) spectroscopy. The characteristic P=O stretching frequency, which appears around 1185 cm⁻¹ in a free ligand like diphenyl(2-thienyl)phosphine oxide, shifts to lower wavenumbers (e.g., 1149-1156 cm⁻¹) upon coordination to lanthanide metals, confirming a reduction in bond strength. rsc.org

The following table summarizes the typical changes in bond parameters upon coordination, using triphenylphosphine oxide as a representative example due to its structural similarity to this compound.

ParameterFree Ligand (Triphenylphosphine oxide)Coordinated Ligand (in NiCl₂[OP(C₆H₅)₃]₂)Change upon Coordination
P-O Bond Length ~1.48 Å wikipedia.org~1.51 Å wikipedia.orgElongation
Geometry at P Tetrahedral osti.govDistorted Tetrahedral wikipedia.orgMinor Angular Distortion
C-P-C Bond Angle ~106° osti.govVaries, close to 106°Slight change
P=O IR Frequency Higher Wavenumber (e.g., ~1185 cm⁻¹) rsc.orgLower Wavenumber (e.g., ~1150 cm⁻¹) rsc.orgDecrease (Red Shift)

Design and Synthesis of Chiral this compound Ligands

The development of chiral ligands is paramount for asymmetric catalysis, and phosphine oxides are crucial, stable intermediates in the synthesis of many chiral phosphines. The design of chiral this compound ligands can be approached by introducing stereogenic centers, which can be located at the phosphorus atom itself (P-chiral) or within the benzyl or phenyl groups (backbone chirality).

The synthesis of P-chiral phosphine oxides is a well-established strategy. One common method involves the use of chiral auxiliaries. For example, a dichlorophosphine can be reacted sequentially with a chiral alcohol or amine to create diastereomeric intermediates that can be separated. Subsequent nucleophilic displacement of the auxiliary with the appropriate Grignard or organolithium reagents (e.g., benzylmagnesium bromide and phenyllithium) proceeds with inversion of stereochemistry at the phosphorus center to yield the desired P-chiral phosphine oxide.

Another powerful technique is the palladium-catalyzed enantioselective C-P bond formation. This method can involve the arylation of a racemic secondary phosphine oxide in the presence of a chiral palladium catalyst to produce an enantioenriched tertiary phosphine oxide. These phosphine oxides are air-stable, crystalline solids, making them easier to purify and handle than their corresponding phosphine counterparts. The final step is the stereospecific reduction of the P=O bond, typically using silanes like trichlorosilane (B8805176) (HSiCl₃), which reliably proceeds with retention of configuration at the phosphorus center to afford the target chiral phosphine.

Exploration of Multidentate and Bridging Ligand Architectures

While this compound is a monodentate ligand, its core structure is a valuable platform for constructing more complex multidentate and bridging ligands. Such ligands can form highly stable chelate rings with metal ions or link multiple metal centers to create polynuclear complexes with unique catalytic or material properties.

The creation of multidentate ligands involves chemically modifying the this compound scaffold to introduce additional donor groups. Functionalization can occur at the phenyl ring or the benzyl methylene groups. For example, introducing another phosphine oxide group, an amine, an ether, or a pyridine (B92270) moiety onto the phenyl ring can transform the molecule into a bidentate or tridentate chelating ligand. Ligands incorporating both a "hard" phosphine oxide donor and a "soft" phosphine donor are of particular interest as hemilabile ligands, which can reversibly bind and unbind at the soft donor site during a catalytic cycle. wikipedia.org

Bridging architectures can be designed by creating larger symmetric or asymmetric molecules containing two this compound units. For instance, linking two functionalized this compound fragments with a rigid or flexible spacer (e.g., a biphenyl (B1667301) or alkane chain) would result in a ligand capable of bridging two metal centers. This approach is used to control the distance and orientation between metals in bimetallic catalysts or to assemble complex coordination polymers. The synthesis of such ligands often involves standard cross-coupling reactions to connect the pre-functionalized phosphine oxide monomers. core.ac.ukcardiff.ac.uk The robust nature of the phosphine oxide group makes it compatible with a wide range of reaction conditions used in the assembly of these sophisticated ligand frameworks.

Catalytic Applications in Organic Synthesis

Transition Metal-Catalyzed Transformations

Dibenzyl(phenyl)phosphine oxide and its analogs are instrumental in a range of transition metal-catalyzed reactions, contributing to the formation of complex organic molecules with high efficiency and selectivity.

Alkene Isomerization and Remote Hydrophosphination

Secondary phosphine (B1218219) oxides, a class of compounds to which this compound belongs, have been successfully employed as ligands in nickel-catalyzed alkene isomerization and remote hydrophosphination reactions. researchgate.netchemrxiv.orgresearchgate.net These catalytic systems, often utilizing a commercially available nickel(II) pre-catalyst, facilitate the site- and stereoselective transposition of double bonds in both terminal and internal olefins under mild, reductive conditions. researchgate.netchemrxiv.orgresearchgate.net

Mechanistic investigations have revealed the in-situ generation of a catalytically active nickel-hydride species, which is triggered by the oxidative addition of the phosphine oxide. researchgate.netchemrxiv.orgresearchgate.net This approach is amenable to regioconvergent isomerization and, with the use of a stoichiometric amount of a secondary phosphine oxide and a base, enables β-selective remote hydrophosphination. researchgate.netchemrxiv.org The reactions demonstrate good tolerance for various functional groups, including Brønsted acidic and reducible carbonyl groups. researchgate.netchemrxiv.org

Table 1: Nickel-Catalyzed Alkene Isomerization and Remote Hydrophosphination

FeatureDescription
Catalyst System Nickel(II) pre-catalyst with a secondary phosphine oxide ligand.
Reaction Types Site- and stereoselective alkene transposition, regioconvergent isomerization, and β-selective remote hydrophosphination.
Key Intermediate In-situ generated nickel-hydride species.
Conditions Mild, reductive conditions.
Substrate Scope Tolerates various functional groups.

C-H Activation and Cyclization Reactions (e.g., Benzimidazoles)

Phosphine oxides have proven to be effective ligands in promoting transition metal-catalyzed C-H activation and cyclization reactions. For instance, in the rhodium(I)-catalyzed C-H cyclization of benzimidazoles with alkenes, the use of a phosphine oxide ligand significantly enhances the reactivity of the catalytic system. mdpi.com This has been attributed to the formation of a phosphine oxide-enabled Rh(I)-Al bimetallic catalyst, which allows the reaction to proceed at lower temperatures with high yields. mdpi.com

This methodology provides a route to polycyclic imidazoles, and a variety of substituted benzimidazoles are compatible with the reaction conditions. mdpi.com Specifically, electron-deficient substituents on the phenyl ring of benzimidazoles, such as carboester, trifluoromethyl, fluoro, and chloro groups, are well-tolerated, leading to the corresponding products in high yields. mdpi.com Similarly, electron-deficient heterocycle-bearing and fused aromatic ring-bearing imidazoles also serve as suitable substrates. mdpi.com

In a related context, palladium-catalyzed C-H bond activation reactions have been developed for the synthesis of 3-benzyl-2-phenyl-benzo chemrxiv.orgrsc.orgimidazo[2,1-b]thiazoles. nih.govnih.gov These reactions, utilizing a Pd(OAc)2/PPh3 catalytic system, demonstrate good tolerance for various electron-donating and electron-withdrawing groups, affording the desired products in good to excellent yields. nih.govnih.gov

Coupling Reactions (e.g., Buchwald-Hartwig Type, Cross-Coupling of Phosphine Oxides)

Phosphine oxides and their corresponding phosphine ligands are central to the advancement of cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional materials. organic-chemistry.orgnih.govsigmaaldrich.com Dialkylbiaryl phosphines, often used in these reactions, are typically employed with palladium precursors like Pd(OAc)2 or Pd2(dba)3. sigmaaldrich.com The choice of ligand and base is critical for the success of the coupling, with sodium t-butoxide being a commonly used strong base. nih.gov The development of new generations of phosphine ligands, including those with bulky substituents, has expanded the scope of the Buchwald-Hartwig reaction to include a wide variety of aryl and heteroaryl chlorides. rsc.orgsigmaaldrich.com

Furthermore, phosphine oxides themselves can be synthesized via cross-coupling reactions. The Hirao reaction, for example, involves the palladium-catalyzed coupling of a secondary phosphine oxide with an aryl halide.

Hydrophosphorylation of Unsaturated Substrates (e.g., Alkynes, Alkenes)

The addition of a P-H bond across a carbon-carbon multiple bond, known as hydrophosphorylation, is a direct method for synthesizing organophosphorus compounds. Phosphine oxides can catalyze or participate in the hydrophosphorylation of unsaturated substrates like alkenes and alkynes. researchgate.net For instance, the conjugate addition of diisobutyl phosphite (B83602) to activated alkenes can be catalyzed by tributylphosphine, yielding the corresponding phosphonates in high yields. researchgate.net

Recent advancements have focused on the vicinal hydroxy-phosphorylation of alkenes to produce β-hydroxy phosphorus compounds. chemrevlett.com Various catalytic systems, including copper-catalyzed methods, have been developed for the regioselective hydroxyphosphorylation of olefinic double bonds with H-phosphine oxides, using oxygen as the oxidant. chemrevlett.com Electrochemical methods have also been employed for the hydroxyphosphorylation of alkenes. chemrevlett.com

Role in Catalytic Phosphonium (B103445) Salt Chemistry

Quaternary phosphonium salts are a significant class of organophosphorus compounds. Traditionally, their synthesis involves nucleophilic phosphorus compounds. However, a novel approach utilizes phosphine oxides as electrophilic partners in reactions with Grignard reagents. rsc.org This "inverse reactivity" strategy is facilitated by the crucial intermediacy of derived halophosphonium salts and allows for the preparation of a broad range of quaternary phosphonium salts in excellent yields. rsc.org

Additionally, aryldiphenylphosphine oxides can be synthesized through a two-step process involving the quaternization of tertiary diphenylphosphines with aryl bromides, followed by a Wittig reaction. nih.gov This method is particularly useful for synthesizing aryldiphenylphosphine oxides that are difficult to access through other routes, such as those bearing electron-deficient aryl groups. nih.gov

Palladium-Catalyzed Dehydrogenative Cyclization

Dibenzophosphole oxides can be synthesized from secondary hydrophosphine oxides containing a biphenyl (B1667301) group through a palladium-catalyzed intramolecular dehydrogenative cyclization. wesleyan.edunih.gov This reaction proceeds via the cleavage of phosphine-hydrogen and carbon-hydrogen bonds in the presence of a catalytic amount of palladium(II) acetate. wesleyan.edunih.gov This method has also been successfully applied to the synthesis of a ladder-type dibenzophosphole oxide through a double intramolecular dehydrogenative cyclization. wesleyan.edunih.gov

Table 2: Summary of Catalytic Applications

ApplicationCatalyst SystemSubstratesProducts
Alkene Isomerization Ni(II)/Secondary Phosphine OxideAlkenesIsomerized Alkenes
Remote Hydrophosphination Ni(II)/Secondary Phosphine OxideAlkenesβ-Phosphinoyl Alkanes
C-H Cyclization Rh(I)/Phosphine OxideBenzimidazoles, AlkenesPolycyclic Imidazoles
Buchwald-Hartwig Amination Pd/Phosphine LigandAryl Halides, AminesAryl Amines
Hydrophosphorylation Various (e.g., Cu, Electrochemical)Alkenes, AlkynesOrganophosphorus Compounds
Phosphonium Salt Synthesis Grignard ReagentsPhosphine OxidesQuaternary Phosphonium Salts
Dehydrogenative Cyclization Pd(OAc)2Biphenyl-substituted Hydrophosphine OxidesDibenzophosphole Oxides

Organocatalytic Roles of this compound and its Derivatives

As organocatalysts, phosphine oxides, including this compound and its modified forms, offer a metal-free approach to facilitating chemical transformations. Their catalytic activity is primarily derived from the Lewis basicity of the phosphoryl oxygen and the stereoelectronic environment created by the phenyl and benzyl (B1604629) groups.

Lewis Basicity in Catalytic Cycles

The fundamental catalytic activity of this compound in many reactions stems from the Lewis basicity of the oxygen atom in the P=O group. This phosphoryl oxygen can act as a potent Lewis base, coordinating to various electrophilic species to enhance their reactivity. This interaction is central to its role in activating substrates within a catalytic cycle.

In a notable example, derivatives of this compound are used as Lewis base catalysts in silicon tetrachloride (SiCl₄)-mediated reactions. The reaction mechanism, which has been elucidated through ³¹P{¹H} NMR analysis, involves the coordination of the chiral phosphine oxide ligand to SiCl₄. This coordination leads to the formation of a highly reactive cationic complex, [(phosphine oxide)₂SiCl₃]⁺Cl⁻. This complex is a powerful Lewis acid capable of activating prochiral aldehydes, thereby facilitating a highly enantioselective nucleophilic attack. This activation through Lewis base-electrophile interaction is a cornerstone of the catalytic utility of these phosphine oxides.

Enantioselective Organocatalysis (e.g., Abramov-type Phosphonylation of Aldehydes)

A significant application of derivatives of this compound is in the field of enantioselective organocatalysis. By incorporating chirality into the phosphine oxide backbone, these molecules can serve as effective chiral organocatalysts. A prime example is the use of 1,1′-dibenzyl-bis-(triazolyl)diphenylphosphine dioxide in the silicon tetrachloride-mediated Abramov-type phosphonylation of aldehydes with trialkyl phosphites. nih.govuni.lu

In this reaction, the chiral phosphine dioxide acts as a Lewis base catalyst, activating the aldehyde towards nucleophilic attack by the phosphite. The chiral environment created by the catalyst directs the approach of the nucleophile, resulting in the formation of enantioenriched α-hydroxyphosphonates. uni.lu These products are valuable building blocks in medicinal and agrochemical chemistry. uni.lu

Research in this area has demonstrated that a range of aldehydes, including those with electron-donating and electron-withdrawing groups on an aromatic ring, as well as aliphatic aldehydes, can be successfully employed as substrates. The choice of the trialkyl phosphite also influences the reaction's efficiency and enantioselectivity. uni.lu

Table 1: Enantioselective Abramov-type Phosphonylation of Various Aldehydes using a this compound Derivative Catalyst uni.lu

Aldehyde SubstrateTrialkyl PhosphiteYield (%)Enantiomeric Ratio (e.r.)
BenzaldehydeTriethyl phosphite7874:26
BenzaldehydeTrimethyl phosphite8784.6:15.4
BenzaldehydeTriisopropyl phosphite9488.5:11.5
4-NitrobenzaldehydeTriisopropyl phosphite9687:13
4-ChlorobenzaldehydeTriisopropyl phosphite9286:14
2-NaphthaldehydeTriisopropyl phosphite9588.5:11.5
CyclohexanecarboxaldehydeTriisopropyl phosphite8582:18

Redox-Driven Organophosphorus Catalysis via in situ Phosphine Oxide Reduction

A significant challenge in reactions mediated by phosphines is the stoichiometric formation of highly stable phosphine oxide byproducts. Redox-driven organophosphorus catalysis addresses this by incorporating an in situ reduction step to regenerate the active P(III) species from the P(V) oxide within the catalytic cycle. researchgate.netnih.gov This approach transforms a stoichiometric process into a catalytic one, improving atom economy and simplifying purification. nih.gov

This catalytic cycle typically involves a phosphine oxide pre-catalyst, a substrate that is transformed by the corresponding phosphine, and a stoichiometric reducing agent, often a silane (B1218182). nih.gov The success of this strategy hinges on the ease of reduction of the P=O bond. While this concept is well-established, its application to robust triarylphosphine oxides like this compound is challenging due to the high stability of their P=O bond.

Research has shown that certain structural modifications, such as the incorporation of the phosphorus atom into a strained ring system (e.g., dibenzophosphole oxides), can facilitate the silane-mediated reduction under milder conditions. nih.gov While direct, efficient redox-driven catalysis using this compound itself as a pre-catalyst is not yet widely reported, the principle remains a key area of research. Future developments in more powerful and selective reducing systems may enable the application of this strategy to a broader range of phosphine oxides, including this compound and its derivatives, for use in classic phosphine-mediated reactions like the Wittig, Staudinger, and Appel reactions in a catalytic manner. nih.govresearchgate.net

Heterogeneous Catalysis using Supported this compound Analogues

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, phosphine oxides, including analogues of this compound, can be immobilized on solid supports. researchgate.net This approach combines the reactivity of the organocatalyst with the practical advantages of heterogeneous catalysis.

Multiwalled carbon nanotubes (MWCNTs) have been explored as supports for phosphine oxide derivatives. researchgate.net These materials can be functionalized to anchor the phosphine oxide moieties onto their surface. The resulting supported catalysts have been shown to be effective in promoting reactions such as the Wittig and Mitsunobu reactions, which typically involve a P(III)/P(V) redox cycle. researchgate.net In these systems, the supported phosphine oxide acts as a pre-catalyst that is reduced in situ to the active phosphine species.

The key advantages of using such heterogeneous catalysts include the ease of recovery of the catalyst from the reaction mixture by simple filtration and the potential for catalyst reuse over multiple cycles. While specific examples detailing the immobilization of this compound itself are not prevalent, the successful application of other supported phosphine oxides, such as triphenylphosphine (B44618) oxide, demonstrates the viability of this strategy for developing robust and recyclable catalytic systems based on phosphine oxide analogues. researchgate.net

Photochemical Applications and Light Initiated Processes

Dibenzyl(phenyl)phosphine Oxide Derivatives as Photoinitiators

Photoinitiators are compounds that, upon absorption of light, generate reactive species capable of initiating polymerization. Acyl- and bis(acyl)phosphine oxides are well-established as efficient photoinitiators for radical polymerization due to the formation of highly reactive phosphorus-centered radicals. acs.org The investigation into substituted benzyldiphenylphosphine (B1330785) oxides suggests that these compounds also function as photoinitiators, primarily through a mechanism involving α-cleavage.

Mechanisms of Photoinitiation (e.g., α-Cleavage)

The principal mechanism of photoinitiation for phosphine (B1218219) oxides is α-cleavage, also known as a Norrish Type I reaction. Upon irradiation with ultraviolet (UV) light, the phosphine oxide molecule absorbs a photon and is promoted to an electronically excited state. This excess energy can lead to the homolytic cleavage of the bond between the phosphorus atom and an adjacent benzyl (B1604629) group.

For substituted benzyldiphenylphosphine oxides, irradiation at 254 nm in solvents like acetonitrile (B52724) or benzene (B151609) leads to the formation of a benzyl radical and a phosphinoyl radical. acs.org This α-cleavage is proposed as the primary photochemical process. The resulting radicals can then initiate the polymerization of monomers.

The general reaction can be depicted as follows:

This compound + hν (light) → Benzyl radical + Phenyl(benzyl)phosphinoyl radical

The products formed from the irradiation of benzyldiphenylphosphine oxides in benzene indicate processes occurring both within and outside the initial solvent cage. acs.org At lower conversion rates, products from in-cage reactions are more prominent, while at higher conversions, products from cage-escaped radicals become major. acs.org

Conversion (%)In-Cage Product Yield (%)Cage Escape Product Yield (%)
30~20~7

This interactive table demonstrates the general trend of product distribution based on conversion rates for similar phosphine oxides.

Singlet and Triplet State Involvement in Photoreactions

The decay of the transient absorption signal, attributed to the benzyl and phosphinoyl radicals, follows biexponential kinetics on a microsecond timescale, with the faster component being the phosphinoyl radical. acs.org

Intersystem Crossing Rate Limiting Steps

Intersystem crossing (ISC) is the process where a molecule in an excited singlet state transitions to an excited triplet state. The efficiency of this process can significantly influence the subsequent photochemical pathways. For substituted benzyldiphenylphosphine oxides, the evidence points towards an inefficient intersystem crossing, with the photoreaction proceeding mainly from the singlet state. acs.org The lack of triplet state detection in flash photolysis experiments suggests that if ISC occurs, it is not a major pathway leading to the observed photoproducts. acs.org In some photochemical systems involving other types of phosphine oxides, density functional theory (DFT) calculations have shown that intersystem crossing is involved in the formation of diradical intermediates under visible light irradiation. ontosight.ai However, for benzyldiphenylphosphine oxides, the primary evidence points away from a significant role for the triplet state in the main α-cleavage reaction. acs.org

Photoinduced Coupling Reactions

The radicals generated from the photolysis of phosphine oxides can participate in various coupling reactions. While specific examples involving this compound are not extensively documented, the general reactivity of phosphinoyl radicals suggests their utility in forming new carbon-phosphorus (C-P) bonds. For instance, visible-light-induced C-P cross-coupling of heteroaryl chlorides with other phosphine oxides has been demonstrated to proceed through a diradical pathway. ontosight.ai This suggests a potential application for this compound in similar photoinduced coupling reactions to synthesize functionalized organophosphorus compounds.

Applications in UV Curing and Polymerization Research

Phosphine oxides are widely used as photoinitiators in UV curing applications for coatings, inks, and adhesives. chemicalbook.com Their key advantage lies in their ability to generate highly reactive radicals that can effectively initiate the polymerization of acrylate-based resins. While commercially prominent photoinitiators like TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) are more common, the fundamental photochemical mechanism of α-cleavage in benzyldiphenylphosphine oxides suggests their potential utility in this field. acs.orgchemicalbook.com

Research on substituted benzyldiphenylphosphine oxides indicates that they can initiate polymerization, although their efficiency might be influenced by the presence of oxygen, which can lead to the formation of some oxidized products. acs.org Further research would be needed to fully characterize the performance of this compound and its derivatives as photoinitiators in various UV-curable formulations and compare their efficiency with established commercial products.

Advanced Spectroscopic Characterization Techniques for Dibenzyl Phenyl Phosphine Oxide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of dibenzyl(phenyl)phosphine oxide in solution. By analyzing the spectra of ¹H, ³¹P, and ¹³C nuclei, researchers can map out the connectivity of atoms and the chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the phenyl and benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyl groups. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methylene protons (-CH₂-) are coupled to the phosphorus atom, resulting in a characteristic doublet.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. For phosphine (B1218219) oxides, a single resonance is typically observed. The chemical shift (δ) for this compound is anticipated in the range of δ 30-35 ppm in a solvent like deuterochloroform (CDCl₃), which is a characteristic region for triaryl- and alkylarylphosphine oxides. For instance, the ³¹P NMR chemical shift for similar phosphine oxides can vary depending on the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons of the phenyl and benzyl groups will show multiple signals in the δ 120-140 ppm region. The ipso-carbon of the phenyl group directly attached to the phosphorus will appear as a doublet due to one-bond coupling with the phosphorus atom (¹J(C,P)). Similarly, the carbons of the benzyl groups will also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei. The methylene carbons are expected to show a significant ¹J(C,P) coupling.

Interactive Data Table: Representative NMR Data for Phosphine Oxides

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.40-7.80m-Aromatic protons
3.29d¹J(H,P) ≈ 14.8Methylene protons (-CH₂-)
³¹P~32s-P=O
¹³C128.0-133.0m-Aromatic carbons
~132d¹J(C,P) ≈ 98ipso-Phenyl carbon
~35.5d¹J(C,P) ≈ 68Methylene carbon (-CH₂-)

Note: The data in this table are representative values for phosphine oxides and may not correspond exactly to this compound due to the lack of publicly available, fully assigned spectra.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and in monitoring the progress of its synthesis.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for this compound (C₂₀H₁₉OP) would be observed at a mass-to-charge ratio (m/z) of 306. nih.gov The fragmentation pattern provides structural information. Common fragmentation pathways for phosphine oxides include the cleavage of the P-C bonds. For this compound, the loss of a benzyl group (C₇H₇, 91 Da) would lead to a significant fragment ion. The base peak in the GC-MS spectrum is often observed at m/z 91, corresponding to the tropylium (B1234903) cation, a common fragment for benzyl-containing compounds. nih.gov

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which confirms the elemental composition of the compound. For example, the calculated exact mass for [C₂₀H₁₉OP+H]⁺ is 307.1246. nih.gov This technique is invaluable for confirming the identity of the product in a synthesis.

Reaction Monitoring: During the synthesis of this compound, for instance, via the oxidation of the corresponding phosphine, MS can be used to track the disappearance of the starting material and the appearance of the product. This allows for the optimization of reaction conditions such as reaction time and temperature.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/zIon FormulaIdentity
306[C₂₀H₁₉OP]⁺Molecular Ion [M]⁺
305[C₂₀H₁₈OP]⁺[M-H]⁺
91[C₇H₇]⁺Tropylium cation (from benzyl group)

Source: Data derived from PubChem CID 272365. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Bonding Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

The most characteristic absorption band in the IR spectrum of a phosphine oxide is the P=O stretching vibration. This band is typically strong and appears in the region of 1150-1250 cm⁻¹. The exact frequency can be influenced by the electronic and steric effects of the substituents on the phosphorus atom.

Other important vibrational bands include:

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: The methylene (-CH₂-) groups will show stretching vibrations in the region of 2850-2960 cm⁻¹.

Aromatic C=C stretching: These appear as a series of bands in the 1400-1600 cm⁻¹ region.

P-C stretching: The stretching vibrations of the phosphorus-carbon bonds are also present in the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for Phosphine Oxides

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050Aromatic C-H stretchPhenyl/Benzyl
~2920Aliphatic C-H stretchBenzyl (-CH₂-)
~1435P-Phenyl stretchP-Ph
~1450, ~1590Aromatic C=C stretchPhenyl/Benzyl
~1190P=O stretchPhosphine oxide

Note: The data in this table are representative values for phosphine oxides. Specific values for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound (C₂₀H₁₉OP) is currently available in the Cambridge Structural Database (CSD), the crystal structure of its isomer, benzyldiphenylphosphine (B1330785) oxide (C₁₉H₁₇OP), has been reported. nih.gov Analysis of related structures indicates that the phosphorus atom in phosphine oxides typically adopts a distorted tetrahedral geometry. The P=O bond length is a key parameter and is generally found to be around 1.48-1.50 Å. The P-C bond lengths will vary depending on whether the carbon is part of a phenyl or benzyl group.

A crystallographic study of this compound would provide invaluable data on its solid-state conformation, packing arrangement, and any non-covalent interactions such as C-H···O or π-π stacking, which can influence its physical properties.

Interactive Data Table: Expected Crystallographic Parameters for a Phosphine Oxide

ParameterExpected Value
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
P=O Bond Length~1.49 Å
P-C (phenyl) Bond Length~1.80 Å
P-C (benzyl) Bond Length~1.82 Å
C-P-C Bond Angles~105-108°
O=P-C Bond Angles~111-114°

Note: These are generalized values based on known structures of similar phosphine oxides and serve as a predictive guide.

Future Directions and Emerging Research Avenues for Dibenzyl Phenyl Phosphine Oxide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of phosphine (B1218219) oxides often involves methods like the reaction of phosphonic esters with Grignard reagents or the hydrolysis of chlorophosphines. wikipedia.org However, modern chemistry is driving a shift towards more efficient and environmentally benign processes. Future research into the synthesis of Dibenzyl(phenyl)phosphine oxide is likely to prioritize sustainability, atom economy, and procedural simplicity.

One promising avenue is the advancement of catalyst-free, multicomponent reactions. For instance, a recently developed one-pot, three-component reaction of 2-formylbenzoic acid, a primary amine, and a secondary phosphine oxide (including dibenzylphosphine (B13814447) oxide) yields complex phosphinoyl-functionalized isoindolinones under mild, ambient conditions and in short reaction times. rsc.org This Kabachnik–Fields type reaction highlights a highly efficient pathway that avoids harsh reagents or catalysts, representing a significant step towards sustainable synthesis. rsc.org Another approach could involve the nickel-catalyzed or even metal-free quaternization of benzyldiphenylphosphine (B1330785) with subsequent Wittig reactions to yield the target phosphine oxide, a method that has shown success for related aryldiphenylphosphine oxides. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound and its Derivatives
Synthetic MethodKey FeaturesPotential AdvantagesRelevant Research Context
Grignard ReactionReaction of phosphonic esters with Grignard reagents.Well-established for forming P-C bonds.Classic synthesis of diphenylphosphine (B32561) oxide. wikipedia.org
Quaternization-Wittig ReactionTwo-step process involving phosphonium (B103445) salt formation and subsequent reaction with an aldehyde.Tolerant of various functional groups; can be metal-free.Synthesis of aryldiphenylphosphine oxides. nih.gov
Three-Component ReactionOne-pot condensation of an aldehyde, amine, and secondary phosphine oxide.High atom economy, catalyst-free, mild conditions, short reaction times.Synthesis of phosphinoyl-functionalized isoindolinones using dibenzylphosphine oxide. rsc.org

Exploration of New Catalytic Paradigms and Reactivity Modes

Phosphine oxides are often considered byproducts of reactions like the Wittig reaction; however, they are increasingly being explored as pre-ligands in catalysis. nih.govontosight.ai The phosphorus-oxygen bond can be reduced to generate the corresponding phosphine, which can then act as a ligand in transition metal catalysis. wikipedia.org

Future work on this compound could focus on its deoxygenation to dibenzyl(phenyl)phosphine and its subsequent use in catalytic systems. The steric and electronic properties conferred by the two benzyl (B1604629) groups and one phenyl group could lead to unique reactivity and selectivity in reactions such as Buchwald-Hartwig amination or Suzuki coupling. wikipedia.org Research has demonstrated the successful deoxygenation of a related 3-oxoisoindolin-1-ylphosphine oxide using phenylsilane, with the resulting phosphine being converted into a platinum(II) complex. rsc.org This serves as a blueprint for exploring the conversion of this compound into valuable phosphine ligands for homogeneous catalysis.

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

The development of new molecules and materials is increasingly being accelerated by computational chemistry. For organophosphorus compounds, in silico modeling and machine learning methodologies are emerging as powerful tools for predicting key properties and guiding experimental work. mdpi.com

Future research should apply these advanced computational models to this compound. By developing neural networks trained on data from related phosphine oxides, it would be possible to reliably predict physicochemical characteristics such as solubility, membrane permeability, and potential for crossing the blood-brain barrier. mdpi.com Such predictive models can rapidly screen virtual libraries of potential derivatives for desired properties before committing to their synthesis, saving significant time and resources. Furthermore, computational studies can provide deep mechanistic insights into its reactivity, interactions with metal centers, and role in supramolecular assemblies, thereby facilitating the rational design of new catalysts and materials. mdpi.com

Integration into Advanced Materials Science and Supramolecular Architectures

The inherent properties of the phosphine oxide group, including its high polarity and ability to act as a hydrogen bond acceptor, make it an attractive functional moiety for materials science. Aryldiphenylphosphine oxides are already utilized in the development of optoelectronic materials and as flame retardants. nih.govmdpi.com

The aromatic character and structural rigidity of this compound make it a prime candidate for integration into advanced polymers. Its incorporation could enhance the thermal stability, flame retardancy, and dielectric properties of materials like epoxy resins. mdpi.com For example, the synthesis of (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) has produced a highly effective flame retardant that improves the hydrophobicity and water resistance of epoxy materials. mdpi.com Similar strategies could be employed with this compound. Moreover, the P=O group can be exploited as a building block in supramolecular chemistry, directing the assembly of complex architectures through hydrogen bonding and other non-covalent interactions.

Expanding the Scope of Derivatization and Selective Functionalization

The true potential of this compound can be realized by creating a diverse library of derivatives with tailored functionalities. The selective functionalization of its aromatic rings or methylene (B1212753) bridges would allow for the fine-tuning of its electronic and steric properties.

A key emerging strategy is the use of this compound as a building block in multicomponent reactions. As demonstrated in the synthesis of novel 3-oxoisoindolin-1-ylphosphine oxides, it can react with various primary amines (e.g., butylamine (B146782), cyclohexylamine, benzylamine) and 2-formylbenzoic acid to produce a range of complex heterocyclic products in high yields. rsc.org This approach offers a modular and efficient way to access a wide array of derivatives. Future work will likely expand this concept to other multicomponent reactions and explore the functionalization of the benzyl and phenyl rings to introduce new reactive handles or modulating groups, further broadening the scope of its applications. rsc.org

Table 2: Examples of Derivatization using Dibenzylphosphine Oxide in a Three-Component Reaction rsc.org
Amine ComponentReaction TimeResulting ProductIsolated Yield
Butylamine15 minDibenzyl (2-butyl-3-oxo-2,3-dihydro-2H-isoindol-1-yl)phosphine oxide (11a)96%
Cyclohexylamine25 minDibenzyl (2-cyclohexyl-3-oxo-2,3-dihydro-2H-isoindol-1-yl)phosphine oxide (11b)94%
Benzylamine15 minDibenzyl (2-benzyl-3-oxo-2,3-dihydro-2H-isoindol-1-yl)phosphine oxide (11c)96%

Q & A

Q. What are the common synthetic routes for preparing dibenzyl(phenyl)phosphine oxide, and how can reaction conditions be optimized?

this compound is synthesized via multicomponent reactions such as the Kabachnik–Fields reaction. A typical protocol involves reacting 2-formylbenzoic acid with primary amines (e.g., butylamine) and secondary phosphine oxides in acetonitrile at 25°C. Reaction times vary (10–25 min) depending on the steric and electronic properties of the phosphine oxide, with yields exceeding 90% . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/³¹P NMR : To confirm phosphorus connectivity and diastereomer ratios (e.g., 50:50 dr for most derivatives) .
  • IR spectroscopy : The ν(P=O) stretch near 1176 cm⁻¹ confirms the phosphine oxide moiety .
  • Elemental analysis : Validates purity (>98%) and molecular composition .
  • X-ray diffraction : Resolves stereochemical ambiguities in metal complexes (e.g., trans-configuration in platinum(II) complexes via ¹JPt-P coupling constants) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Fire safety : Avoid open flames; combustion produces toxic phosphorus oxides .
  • Storage : Keep in sealed containers under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can diastereomers of this compound derivatives be separated, and what factors influence their ratio?

Diastereomers arise from P-stereogenic centers and are separable via column chromatography when substituents differ significantly in size (e.g., phenyl vs. naphthyl groups). The diastereomeric ratio (dr) depends on steric effects; for example, 2-trifluoromethylphenyl(phenyl)phosphine oxide yields a 35:65 dr due to electronic perturbations . Polar solvents like dichloromethane enhance resolution.

Q. What role does this compound play in catalytic systems, such as transition metal complexes?

It serves as a precursor for phosphine ligands. Reduction with phenyl silane generates phosphines, which coordinate to metals like platinum(II). The resulting complexes exhibit trans-configuration (¹JPt-P ≈ 2500 Hz), confirmed by ³¹P NMR and X-ray diffraction. These ligands are valuable in asymmetric catalysis and materials science .

Q. How do computational studies enhance understanding of this compound’s reactivity in oxygenation reactions?

Density functional theory (DFT) calculations reveal that phosphine oxygenation proceeds via a five-coordinate phosphadioxirane intermediate. Electron transfer mechanisms dominate at high temperatures, with phosphine oxide as the major product. Computational models guide the design of stabilizers to mitigate oxidative degradation .

Q. What contradictions exist in reported reaction outcomes, and how can they be resolved experimentally?

Discrepancies in reaction times and yields (e.g., 15 vs. 25 min for Kabachnik–Fields reactions) stem from substituent electronic effects. Systematic screening using design of experiments (DoE) can identify optimal conditions. For example, electron-withdrawing groups on the phosphine oxide accelerate nucleophilic attack, reducing reaction times .

Methodological Guidance Table

Challenge Recommended Approach Key References
Diastereomer separationUse silica gel chromatography with hexane/ethyl acetate gradients; monitor by ³¹P NMR
Oxidative stability testingConduct thermogravimetric analysis (TGA) under air; track phosphine oxide formation via IR
Ligand synthesis for catalysisReduce phosphine oxide with PhSiH₃ under microwave irradiation (140°C, 6 h, inert atmosphere)

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